methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate
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Description
Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C14H12F3N3O3S and its molecular weight is 359.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research on similar compounds, such as Benzimidazole derivatives carrying Pyridine Moiety, involves synthesis techniques like coupling with various derivatives at room temperature and further oxidation in presence of MCPBA (Prasad, Rani, & Anusha, 2018).
- Characterization Methods : Studies include characterization of the compound's structure using spectroscopic methods like FT-IR and NMR, as demonstrated in the synthesis of related pyrazole derivatives (Zhang Peng-yun, 2013).
Potential Therapeutic Applications
- Antimicrobial Activity : Compounds with similar structural features have been explored for their potential as antimicrobial agents, particularly against specific bacteria and fungi (Holla et al., 2006).
- Antiprotozoal Properties : Derivatives of similar compounds have shown promising results in antiprotozoal activity, with some even exhibiting better efficacy than traditional drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Chemical Properties and Transformations
- Molecular Structure Analysis : Structural analysis, including hydrogen bonding patterns and crystal structure determinations, are common in studies of these compounds, providing insights into their molecular interactions (Portilla et al., 2007).
- Chemical Transformations : Research includes studying the transformations of these compounds, such as domino reactions, which can lead to the formation of various substituted derivatives with potential biological activity (Erkin & Ramsh, 2014).
Properties
IUPAC Name |
methyl 2-[4-[(E)-hydroxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S/c1-20-12(9(7-18-22)11(19-20)14(15,16)17)24-10-6-4-3-5-8(10)13(21)23-2/h3-7,22H,1-2H3/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXIABVJFVJDBS-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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